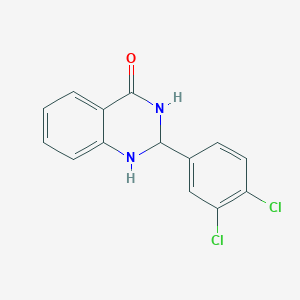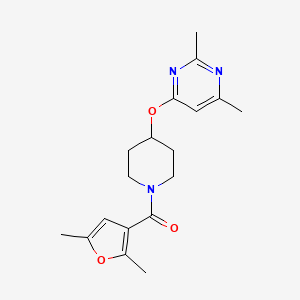
6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the methylamino group and the triazine ring makes it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the substitution of chlorine atoms with the methylamino group. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of triazine derivatives with reduced functional groups.
Substitution: Formation of various substituted triazine compounds.
科学的研究の応用
6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
- 6-Methylamino-5-Nitroisocytosine
- 2-Hydroxy-4-isopropylamino-6-methylamino-1,3,5-triazine
- Methylamino- and dimethylaminoquinolines
Uniqueness
6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its specific triazine ring structure and the presence of the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-(methylamino)-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMABXFRTXZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2598137.png)
![N-(Cyanomethyl)-N-(2-methoxyethyl)-3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2598139.png)


![2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2598144.png)

![(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598148.png)
![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2598150.png)
